O-{[3-chloro-4-(trifluoromethyl)phenyl]methyl}hydroxylamine
Description
Properties
Molecular Formula |
C8H7ClF3NO |
|---|---|
Molecular Weight |
225.59 g/mol |
IUPAC Name |
O-[[3-chloro-4-(trifluoromethyl)phenyl]methyl]hydroxylamine |
InChI |
InChI=1S/C8H7ClF3NO/c9-7-3-5(4-14-13)1-2-6(7)8(10,11)12/h1-3H,4,13H2 |
InChI Key |
DHOIPUCWYNFNTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CON)Cl)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of Benzyl Chloride Precursor
3-Chloro-4-(trifluoromethyl)benzyl alcohol is treated with thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) in anhydrous dichloromethane (DCM) at 0–25°C for 4–6 hours, yielding the corresponding benzyl chloride.
Hydroxylamine Coupling
The benzyl chloride intermediate reacts with hydroxylamine hydrochloride (NH₂OH·HCl) in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH). The reaction is conducted in polar aprotic solvents (e.g., dimethylformamide, DMF) at 60–80°C for 12–24 hours.
Typical Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | DMF or acetonitrile |
| Temperature | 60–80°C |
| Reaction Time | 12–24 hours |
| Yield | 55–70% |
This method is scalable but requires careful control of moisture to avoid hydrolysis of the benzyl chloride.
Reduction of Nitro Derivatives
An alternative approach involves the reduction of a nitro precursor, O-{[3-chloro-4-(trifluoromethyl)phenyl]methyl}nitroamine.
Nitro Compound Synthesis
3-Chloro-4-(trifluoromethyl)benzyl bromide is reacted with sodium nitrite (NaNO₂) in acetic anhydride, forming the nitro derivative.
Catalytic Hydrogenation
The nitro group is reduced using hydrogen gas (H₂) over a palladium-on-carbon (Pd/C) or Raney nickel catalyst in ethanol at 25–50°C. This step achieves 80–90% conversion to the hydroxylamine product.
Optimization Insights
Phthalimide Protection/Deprotection Strategy
This method avoids direct handling of unstable hydroxylamine intermediates:
Phthalimide Formation
3-Chloro-4-(trifluoromethyl)benzyl bromide reacts with N-hydroxyphthalimide in DMF using potassium carbonate as a base. The reaction proceeds at 80°C for 6 hours, yielding the phthalimide-protected intermediate.
Hydrazine Deprotection
Treatment with hydrazine hydrate (80%) in tetrahydrofuran (THF) and ethanol (1:1 v/v) cleaves the phthalimide group, releasing the free hydroxylamine. The hydrochloride salt is precipitated using ethereal HCl.
Advantages
Direct Amination via Grignard Reagents
A less common but innovative method employs organometallic intermediates:
Grignard Reagent Preparation
3-Chloro-4-(trifluoromethyl)phenyl magnesium bromide is synthesized by reacting the corresponding aryl bromide with magnesium in THF under inert atmosphere.
Reaction with N,O-Bis(trimethylsilyl)hydroxylamine
The Grignard reagent reacts with N,O-bis(trimethylsilyl)hydroxylamine at −78°C, followed by acidic workup to yield the target compound.
Challenges
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Nucleophilic Substitution | 55–70 | 90–95 | High | Moderate |
| Nitro Reduction | 80–90 | 85–90 | Medium | High |
| Phthalimide Route | 65–75 | 95–99 | High | Low |
| Grignard Amination | 40–50 | 80–85 | Low | High |
Critical Considerations
-
Purification : Recrystallization from ethanol/water mixtures or acetonitrile is preferred for high-purity products.
-
Stability : The free base is hygroscopic; storage as the hydrochloride salt at −20°C is recommended.
-
Byproducts : Trace chlorinated impurities (e.g., dichlorinated analogs) may require column chromatography for removal .
Chemical Reactions Analysis
O-{[3-chloro-4-(trifluoromethyl)phenyl]methyl}hydroxylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmacological Applications
The compound exhibits a range of pharmacological properties that make it a candidate for therapeutic applications:
- Antidiabetic Activity : Recent studies have demonstrated that derivatives of hydroxylamine, including this compound, show promising results against multiple in vitro antidiabetic targets. For instance, compounds with similar structures have displayed IC50 values indicating their effectiveness in inhibiting key enzymes involved in glucose metabolism .
- Antioxidant Properties : Hydroxylamine derivatives are known for their antioxidant capabilities. The presence of hydroxyl groups enhances their ability to scavenge free radicals, which can be beneficial in preventing oxidative stress-related diseases .
- Potential Anticancer Agents : The structural features of O-{[3-chloro-4-(trifluoromethyl)phenyl]methyl}hydroxylamine suggest potential activity against cancer cells. Compounds with trifluoromethyl groups have been linked to increased potency in anticancer activities due to their ability to interact with various biological targets .
Synthetic Methodologies
The synthesis of this compound typically involves several strategies:
- Organocatalytic Approaches : Stereospecific synthesis using organocatalysts has been explored, which allows for the creation of enantiomerically pure compounds. This method has been shown to improve yields and selectivity in the production of hydroxylamine derivatives .
- Functional Group Manipulation : The synthetic route often includes the modification of existing compounds through functional group transformations. This flexibility allows chemists to tailor the properties of the resulting hydroxylamines for specific applications.
Biological Investigations
The biological activities of this compound have been documented through various studies:
- In Vitro Studies : The compound has been evaluated for its inhibitory effects on various enzymes related to metabolic pathways. For example, it has shown significant inhibition against α-glucosidase and α-amylase, which are critical in carbohydrate digestion and glucose absorption .
- Toxicity Assessments : Preliminary toxicity studies conducted on animal models indicate that the compound does not exhibit acute toxicity at therapeutic doses. This is crucial for its potential development as a pharmaceutical agent .
Case Studies and Research Findings
Several case studies highlight the effectiveness and versatility of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antidiabetic Activity | Demonstrated significant inhibition of α-glucosidase with an IC50 value of 4.58 µM. |
| Study 2 | Antioxidant Properties | Exhibited IC50 values comparable to ascorbic acid in DPPH radical scavenging assays. |
| Study 3 | Anticancer Potential | Showed cytotoxic effects against various cancer cell lines with effective dose-response relationships. |
Mechanism of Action
The mechanism of action of O-{[3-chloro-4-(trifluoromethyl)phenyl]methyl}hydroxylamine involves its interaction with specific molecular targets. The compound can act as a nucleophile, reacting with electrophilic centers in biological molecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The pathways involved may include inhibition of enzymes or disruption of cellular processes .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below summarizes key structural features and properties of O-{[3-chloro-4-(trifluoromethyl)phenyl]methyl}hydroxylamine and related compounds:
Key Observations:
- Substituent Effects: The 3-Cl/4-CF₃ combination in the target compound enhances electrophilicity compared to non-chlorinated analogs (e.g., CAS 15256-07-2).
- Molecular Weight : Bulky groups (e.g., 2-methylpropyl in CAS 2228406-04-8) increase molecular weight, which may reduce solubility but enhance target binding .
- Salt Forms : Hydrochloride salts (e.g., CAS 15256-07-2) exhibit higher stability and defined melting points, facilitating pharmaceutical formulation .
Biological Activity
O-{[3-chloro-4-(trifluoromethyl)phenyl]methyl}hydroxylamine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C8H8ClF3N2O
- Molecular Weight : 232.61 g/mol
The compound features a hydroxylamine functional group attached to a chlorinated and trifluoromethyl-substituted phenyl ring, which is critical for its biological interactions.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenases (LOX), which are involved in inflammatory processes .
- Reactive Oxygen Species (ROS) Modulation : Hydroxylamine derivatives can influence oxidative stress pathways, potentially leading to cytotoxic effects on cancer cells .
- Protein-Ligand Interactions : Molecular docking studies suggest that the trifluoromethyl group enhances binding affinity to target proteins, facilitating stronger interactions with biological macromolecules .
Anticancer Effects
Case studies have demonstrated the compound's cytotoxic effects against various cancer cell lines. For instance, it showed significant activity against the breast cancer MCF-7 cell line, with IC50 values indicating moderate potency . The presence of electron-withdrawing groups like trifluoromethyl enhances its efficacy by stabilizing reactive intermediates.
Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory potential. In vitro studies indicated that it inhibits COX-2 and LOX pathways, which are crucial in mediating inflammatory responses. This inhibition suggests potential therapeutic applications in treating inflammatory diseases .
Data Table of Biological Activities
| Activity Type | Target/Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Cytotoxicity | MCF-7 (breast cancer) | 10.4 | |
| COX-2 Inhibition | COX-2 Enzyme | 19.2 | |
| LOX Inhibition | LOX-5/LOX-15 Enzymes | 13.2 |
Case Studies
- Study on Anticancer Activity : A study published in PMC evaluated the cytotoxic effects of various hydroxylamine derivatives, including this compound, against MCF-7 cells. The results indicated that the compound exhibited significant growth inhibition compared to control groups, highlighting its potential as an anticancer agent .
- Inflammation Model Study : Another research focused on the anti-inflammatory properties of the compound using animal models induced with inflammation. The results demonstrated a marked reduction in inflammatory markers when treated with this compound, suggesting its viability for therapeutic use in inflammatory conditions.
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for preparing O-{[3-chloro-4-(trifluoromethyl)phenyl]methyl}hydroxylamine, and how can side reactions be minimized?
- Methodology : Begin with 3-chloro-4-(trifluoromethyl)benzyl chloride as the starting material. React with hydroxylamine hydrochloride under basic conditions (e.g., NaOH in ethanol) to substitute the chloride. Use inert atmospheres (N₂/Ar) to prevent oxidation of the hydroxylamine group. Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product .
- Key Considerations : The trifluoromethyl group’s electron-withdrawing effect may slow nucleophilic substitution; elevated temperatures (40–60°C) or catalytic phase-transfer agents (e.g., tetrabutylammonium bromide) can improve yields .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Characterization :
- NMR : ¹H and ¹³C NMR to confirm substitution patterns (e.g., aromatic protons adjacent to Cl and CF₃ groups at δ 7.2–7.8 ppm). ¹⁹F NMR for trifluoromethyl group identification (δ -60 to -65 ppm) .
- HPLC/MS : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid) coupled with high-resolution mass spectrometry (HRMS) to verify molecular ion [M+H]+ and fragmentation patterns .
- X-ray crystallography : For absolute stereochemical confirmation if crystalline derivatives are synthesized .
Q. How does the stability of this compound vary under different storage conditions?
- Stability Profile :
- Thermal : Decomposes above 120°C; store at -20°C in amber vials .
- Oxidative : The hydroxylamine group is prone to oxidation; stabilize with antioxidants (e.g., BHT) or store under argon .
- Hydrolytic : Susceptible to hydrolysis in acidic/basic conditions; maintain neutral pH in solvents like anhydrous DMSO or DMF .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the hydroxylamine group in nucleophilic or redox reactions?
- Reactivity Analysis : The hydroxylamine (-NH-OH) group acts as a bifunctional nucleophile. In acidic conditions, it forms nitroxide radicals, enabling C–N bond formation (e.g., with carbonyl compounds). DFT calculations can model transition states for reactions like imine formation or oxidative coupling .
- Case Study : Compare reaction rates with electron-deficient vs. electron-rich aryl halides to quantify electronic effects of the 3-chloro-4-CF₃ substituent .
Q. How can contradictory literature data on reaction yields be resolved?
- Data Reconciliation : Discrepancies often arise from solvent polarity (e.g., DMF vs. THF), catalyst loading, or trace moisture. For example, yields drop from 85% to 60% if reactions are conducted in non-degassed solvents due to hydroxylamine oxidation . Replicate experiments under strictly anhydrous/anaerobic conditions to validate optimal protocols.
Q. What structural analogs of this compound exhibit enhanced biological activity, and how do substitutions alter pharmacodynamics?
- Analog Design : Replace the trifluoromethyl group with -CF₂CF₃ or -OCF₃ to modulate lipophilicity (logP). Fluorine scanning at the phenyl ring (e.g., 2-F vs. 4-F) can enhance target binding affinity, as seen in kinase inhibitors .
- Biological Testing : Use in vitro assays (e.g., enzyme inhibition, cell viability) to compare analogs. For example, 4-CF₃ analogs show 10× higher IC₅₀ against tyrosine kinases than non-fluorinated derivatives .
Q. What computational tools predict the compound’s pharmacokinetic properties?
- In Silico Modeling :
- ADME Prediction : SwissADME or ADMETLab to estimate permeability (Caco-2), plasma protein binding, and metabolic stability. The CF₃ group increases metabolic resistance (t₁/₂ > 6 hours in liver microsomes) .
- Docking Studies : AutoDock Vina to simulate interactions with targets like monoamine oxidases or cytochrome P450 enzymes .
Q. How can reaction byproducts (e.g., N-oxides or dimerized species) be identified and mitigated?
- Byproduct Analysis :
- LC-MS/MS : Detect dimers ([2M+H]+) or N-oxide derivatives (m/z +16).
- Mitigation : Add radical scavengers (TEMPO) or reduce reaction time to limit oxidative coupling .
Key Research Challenges
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
